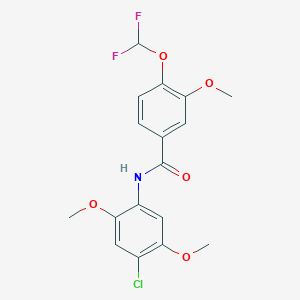
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. CDMB is a member of the benzamide family, which is a class of organic compounds that are widely used in the synthesis of various drugs and pharmaceuticals.
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In animal studies, this compound has been shown to reduce inflammation and pain in various models of inflammation and pain. This compound has also been shown to inhibit the growth of various tumor cell lines in vitro and in vivo.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research and development of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the investigation of the mechanism of action of this compound and its potential targets in various physiological processes. Additionally, the synthesis of new analogs of this compound with improved properties and reduced toxicity could be a promising direction for future research.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The first step involves the reaction of 4-chloro-2,5-dimethoxyaniline with difluoromethyl 4-methoxybenzoate in the presence of a catalyst to form this compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has potential applications in various fields of scientific research, including pharmacology, biochemistry, and medicine. In pharmacology, this compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In medicine, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C17H16ClF2NO5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C17H16ClF2NO5/c1-23-13-8-11(14(24-2)7-10(13)18)21-16(22)9-4-5-12(26-17(19)20)15(6-9)25-3/h4-8,17H,1-3H3,(H,21,22) |
InChIキー |
GYEHMKMTGGPVPV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279692.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279701.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)

![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
![4-chloro-1-ethyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279706.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
